molecular formula C10H11NS B026688 Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) CAS No. 100037-76-1

Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)

Cat. No. B026688
M. Wt: 177.27 g/mol
InChI Key: BYEJKQVSDSAZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is a heterocyclic compound with potential pharmacological applications. It belongs to the class of pyridine derivatives and exhibits a unique chemical structure that makes it attractive for medicinal chemistry research.

Mechanism Of Action

The mechanism of action of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Biochemical And Physiological Effects

Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it attractive for medicinal chemistry research. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.

Future Directions

There are several potential future directions for research on Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further research could be conducted to better understand its mechanism of action and to develop more water-soluble derivatives for use in lab experiments.

Synthesis Methods

The synthesis of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) can be achieved via several methods. One of the most common methods involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then subjected to a condensation reaction with thioacetic acid to yield Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). Other methods include the use of palladium-catalyzed reactions and microwave-assisted reactions.

Scientific Research Applications

Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been the subject of several scientific studies due to its potential pharmacological applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

100037-76-1

Product Name

Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

7-propan-2-ylthieno[2,3-c]pyridine

InChI

InChI=1S/C10H11NS/c1-7(2)9-10-8(3-5-11-9)4-6-12-10/h3-7H,1-2H3

InChI Key

BYEJKQVSDSAZLJ-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CC2=C1SC=C2

Canonical SMILES

CC(C)C1=NC=CC2=C1SC=C2

synonyms

Thieno[2,3-c]pyridine, 7-(1-methylethyl)- (9CI)

Origin of Product

United States

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